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For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C14H21NO5 represents a diverse array of potential chemical structures,
each with unique physicochemical properties and biological activities. With a molecular weight
of 283.32 g/mol , this formula corresponds to a degree of unsaturation of five. This indicates the
presence of a combination of rings and/or double and triple bonds, suggesting a wide range of
possible molecular architectures from aromatic compounds to complex aliphatic ring systems.

This guide provides a comprehensive overview of the analytical workflow required to
characterize a novel or known compound with this molecular formula. It outlines standard
experimental methodologies, data interpretation, and potential biological applications relevant
to drug discovery and development. While numerous isomers can exist for C14H21NO5,
known examples include 4'-Aminobenzo-15-crown-5, a crown ether, and Diolamine
methoxycinnamate, illustrating the structural diversity.[1][2]

Structural and Physicochemical Characterization

The foundational step in analyzing any compound is the unambiguous determination of its
structure and purity. This is achieved through a combination of chromatographic and
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spectroscopic techniques. A typical workflow involves initial purification, followed by a series of
analytical experiments to confirm identity and purity.

Data Presentation: Physicochemical and Spectroscopic
Summary

The table below presents a hypothetical summary of quantitative data that could be obtained
for a purified isomer of CL4H21NOS.
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Hypothetical . .
Parameter Method Unit Interpretation
Result
Indicates high
) HPLC-UV (254 purity suitable for
Purity 99.5 % ) ]
nm) biological
assays.
Corresponds to
the protonated
Molecular Mass ESI-MS 284.1492 [M+H]* m/z molecule
[C14H21NO5+H]
+.
High-resolution
Molecular mass confirms
HRMS C14H22NO5 [M+H]*
Formula the elemental
composition.
0 7.8-6.9 (m, Suggests an
4H), 4.2 (t, 2H), aromatic ring,
1H NMR (500 NMR ]
3.9 (s, 3H), 3.7 ppm ether linkages,
MHz, CDCIs) Spectroscopy ) i
(t, 2H), 2.5 (q, and aliphatic
2H), 1.2 (t, 3H) chains.
Indicates
0 166.8, 152.5,
carbonyl carbon,
131.0, 129.8, _
13C NMR (125 NMR aromatic
114.2, 68.5, ppm
MHz, CDCIs) Spectroscopy carbons, and
64.1,55.4, 25.7, _ .
aliphatic
14.3
carbons.
Suggests N-H or
O-H, C-H
3350, 2950, . .

Key IR FTIR (aliphatic), C=0
] 1720, 1605, cm~t _
Absorptions Spectroscopy (ester/acid), C=C

1510, 1250 .
(aromatic), and
C-O bonds.
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Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation of results. Below are
standard protocols for the key analytical techniques mentioned.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)

o Objective: To determine the purity of the isolated compound.

 Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column
(e.g., 4.6 x 150 mm, 5 pm).

o Methodology:

o Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and
Mobile Phase B (0.1% formic acid in acetonitrile).

o Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol) to a
concentration of 1 mg/mL. Dilute to 10 pg/mL with the initial mobile phase mixture.

o Chromatographic Conditions:
» Flow Rate: 1.0 mL/min.
» [njection Volume: 10 pL.
» Detection Wavelength: 254 nm.

» Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and
return to initial conditions.

o Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated
as: (Area of the main peak / Total area of all peaks) x 100%.

Molecular Formula Confirmation by High-Resolution
Mass Spectrometry (HRMS)
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e Objective: To confirm the elemental composition of the compound.

e Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an
electrospray ionization (ESI) source.

o Methodology:

o Sample Preparation: Prepare a dilute solution of the compound (approx. 1 ug/mL) in a
50:50 acetonitrile:water mixture with 0.1% formic acid.

o Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 puL/min.
o MS Parameters:

= |onization Mode: Positive (ESI+).

Mass Range: m/z 100-1000.

Resolution: >60,000.

Spray Voltage: 3.5 kV.

Capillary Temperature: 320 °C.

o Data Analysis: Compare the measured accurate mass of the [M+H]* ion with the
theoretical mass calculated for C14H22NO5*. A mass error of <5 ppm provides high
confidence in the formula.

Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy

¢ Objective: To determine the detailed atomic connectivity and stereochemistry of the
molecule.

¢ Instrumentation: A 500 MHz (or higher) NMR spectrometer.

o Methodology:
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o Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated
solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

o Experiments:

» IH NMR: Acquire a standard proton spectrum to identify the chemical shifts, integrations
(number of protons), and splitting patterns (coupling).

= 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique
carbon environments.

= 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton
couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-
proton correlations (HMBC).

o Data Analysis: Integrate all 1D and 2D NMR data to piece together the molecular
structure. The rates of temperature-induced changes of chemical shifts can also be a
helpful parameter in metabolite identification.[3]

Biological Activity Assessment

Given the presence of nitrogen and multiple oxygen atoms, compounds with the formula
C14H21NOS5 could potentially interact with various biological targets. Functional groups such
as amines, esters, ethers, and carboxylic acids are common in pharmacologically active
molecules.[4][5][6] Potential activities could include enzyme inhibition, receptor modulation, or
antimicrobial effects.

Data Presentation: Hypothetical Biological Activity
Profile

The following table summarizes potential results from in vitro screening assays for a
C14H21NOS5 isomer.
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Hypothetical

Target/Cell . .
Assay Type 1 Result Unit Interpretation
ine
(ICs0/ECso0)
Moderate
Kinase Inhibition Kinase B 0.75 UM potency as a
kinase inhibitor.
Shows moderate
. A549 (Human cytotoxic effects
Cytotoxicity ) 15.2 UM ) )
Lung Carcinoma) against this
cancer cell line.
] ) No significant
Antibacterial ) ) )
E. coli >100 pg/mL antibacterial

Activity o
activity observed.

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

» Objective: To assess the effect of the compound on the viability of a cancer cell line.

o Materials: A549 cells, DMEM media with 10% FBS, 96-well plates, MTS reagent, test
compound.

e Methodology:

o Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and
incubate for 24 hours.

o Compound Treatment: Prepare serial dilutions of the C14H21NO5 compound in culture
media. Replace the old media with the media containing the compound dilutions. Include a
vehicle control (e.g., 0.1% DMSO).

o Incubation: Incubate the plate for 72 hours at 37 °C and 5% CO:..

o MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions
and incubate for 1-4 hours.
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o Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

o Data Analysis: Convert absorbance values to percent viability relative to the vehicle
control. Plot the results on a dose-response curve and calculate the ICso value (the
concentration at which 50% of cell growth is inhibited).

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are

generated using the DOT language.
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Caption: General workflow for compound isolation, characterization, and screening.
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Caption: Hypothetical inhibition of the Kinase B signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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